2-Chloro-4-(3,4-dichlorophenyl)phenol

Descripción general

Descripción

2-Chloro-4-(3,4-dichlorophenyl)phenol is an organic compound with the molecular formula C12H7Cl3O. It is a chlorinated derivative of phenol and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 376.4°C at 760 mmHg and a density of 1.447 g/cm³ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex chlorinated phenols.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. Phenol is chlorinated in the presence of iron catalysts to produce the desired chlorinated phenol derivatives . This method is efficient and cost-effective for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenol derivatives, quinones, and substituted phenols .

Aplicaciones Científicas De Investigación

2-Chloro-4-(3,4-dichlorophenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect enzymes involved in cellular respiration and energy production .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenol: A chlorinated phenol with similar chemical properties but different applications.

3,4-Dichlorophenol: Another chlorinated phenol used in the synthesis of various organic compounds.

Uniqueness

2-Chloro-4-(3,4-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high boiling point and density make it suitable for applications requiring thermal stability .

Actividad Biológica

2-Chloro-4-(3,4-dichlorophenyl)phenol, also known as a chlorinated phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

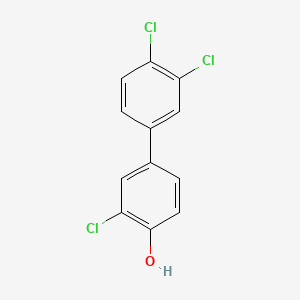

Chemical Structure and Properties

The compound is characterized by a unique substitution pattern that contributes to its distinct chemical properties. Its molecular structure is depicted as follows:

- Molecular Formula : C12H8Cl3O

- Molecular Weight : 293.55 g/mol

The presence of chlorine atoms in the structure enhances its lipophilicity and stability, making it suitable for various applications in biochemistry and pharmacology.

The biological activity of this compound primarily involves:

- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Metabolic Processes : It is believed to inhibit key enzymes involved in cellular respiration and energy production, disrupting the metabolic pathways essential for microbial survival.

Antimicrobial Activity

Research has demonstrated the compound's effectiveness against various microbial strains. Below is a summary table of its antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

These findings suggest that this compound exhibits significant antimicrobial properties, making it a candidate for further development in clinical applications.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antifungal Efficacy :

A study evaluated the antifungal properties of various chlorinated phenols, including this compound. The results indicated a strong inhibitory effect on fungal growth at low concentrations, suggesting potential use in treating fungal infections. -

Cytotoxicity Assessment :

In vitro tests were conducted to assess cytotoxicity using human cell lines. The compound exhibited low toxicity at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic use . -

Environmental Impact :

The environmental persistence and toxicity of chlorinated phenols were examined in aquatic organisms. Data indicated that while the compound can be toxic to certain species at high concentrations, its impact varies significantly across different organisms .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other chlorinated phenols:

| Compound | Antimicrobial Activity | Toxicity Level |

|---|---|---|

| This compound | Moderate | Low |

| 2,4-Dichlorophenol | High | Moderate |

| 3,4-Dichlorophenol | Low | High |

This comparison illustrates that while some compounds exhibit higher antimicrobial activity, they may also present greater toxicity risks.

Propiedades

IUPAC Name |

2-chloro-4-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMNVNJOJQZHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154512 | |

| Record name | 2-Chloro-4-(3,4-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124882-64-0 | |

| Record name | 2-Chloro-4-(3,4-dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124882640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(3,4-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.